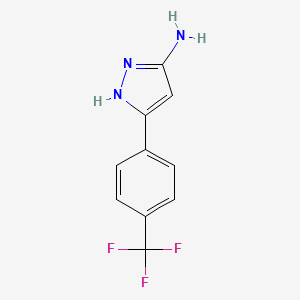

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of aminopyrazole synthesis methodologies that gained prominence in the late 20th and early 21st centuries. The compound represents a convergence of two significant synthetic chemistry developments: the advancement of trifluoromethyl group incorporation techniques and the refinement of regioselective pyrazole formation methods. Early research into 5-aminopyrazole synthesis established the foundational methodologies that would eventually enable the efficient preparation of this specific trifluoromethylated derivative, with the most versatile approaches involving the condensation of β-ketonitriles with hydrazines. The systematic exploration of trifluoromethyl-substituted aromatic systems in heterocyclic chemistry provided the theoretical framework necessary for understanding the unique properties that would make this compound particularly valuable.

The compound's discovery pathway can be traced through the development of synthetic routes that prioritized regioselectivity and functional group tolerance, particularly in the context of fluorinated aromatic substrates. Research groups investigating the synthesis of biologically active 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles established that compounds containing both trifluoromethyl groups and pyrazole cores exhibited enhanced biological activity compared to their non-fluorinated counterparts. The specific para-substitution pattern of the trifluoromethyl group on the phenyl ring was identified through systematic structure-activity relationship studies that demonstrated optimal electronic and steric properties for various applications. Historical synthesis records indicate that early preparations of this compound utilized classical condensation reactions between appropriately substituted hydrazines and β-ketonitrile precursors, though yields and selectivity were initially suboptimal.

The evolution of synthetic methodologies for this compound reflects broader trends in fluorinated heterocycle chemistry, where researchers sought to combine the metabolic stability conferred by trifluoromethyl groups with the versatile biological activity profiles of aminopyrazoles. The compound's emergence as a research target was facilitated by advances in organofluorine chemistry that made trifluoromethyl-containing building blocks more readily accessible to synthetic chemists. Documentation from the early 2000s shows increasing interest in this molecular framework as pharmaceutical researchers recognized the potential advantages of incorporating both structural elements into a single molecular entity.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its embodiment of several critical design principles that define modern pharmaceutical and materials science research. The compound exemplifies the strategic incorporation of electron-withdrawing groups to modulate the electronic properties of heterocyclic systems, with the trifluoromethyl substituent serving as a powerful electron-withdrawing group that significantly alters the pyrazole ring's reactivity profile. This electronic modulation results in enhanced stability toward metabolic degradation while simultaneously influencing the compound's interaction with biological targets through altered hydrogen bonding patterns and π-π stacking interactions.

The structural architecture of this compound demonstrates the successful integration of multiple pharmacophoric elements within a compact molecular framework, representing a paradigm in medicinal chemistry where molecular complexity is optimized for specific biological interactions. The 5-amino position of the pyrazole ring provides a versatile handle for further functionalization, enabling the development of compound libraries through standard amide coupling, reductive amination, and nucleophilic substitution reactions. The positioning of the trifluoromethyl group at the para-position of the phenyl ring maximizes its electronic influence while minimizing steric interference with potential biological binding sites, a design principle that has proven successful across numerous pharmaceutical development programs.

Research investigations have demonstrated that this compound serves as an excellent model compound for studying the effects of fluorine substitution on heterocyclic reactivity and biological activity. The compound's behavior in various chemical transformations provides insights into the broader principles governing trifluoromethyl group effects in aromatic heterocycles, contributing to the theoretical understanding of how electronic effects propagate through conjugated systems. The systematic study of this compound and its derivatives has revealed important structure-property relationships that inform the design of next-generation heterocyclic compounds with optimized profiles for specific applications.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems, where the amino group can participate in cyclization reactions to form fused ring systems or serve as a nucleophilic center for cross-coupling reactions. The stability profile of this compound under various reaction conditions makes it particularly valuable for multi-step synthetic sequences where intermediate stability is crucial for overall yield optimization. This reliability has established the compound as a preferred building block in synthetic programs targeting complex molecular architectures.

Position in the Field of Trifluoromethylated Pyrazoles

Within the specialized field of trifluoromethylated pyrazoles, this compound represents a specific structural class that balances electronic properties with synthetic accessibility. The compound occupies a unique niche compared to other trifluoromethylated pyrazole systems, such as 3-trifluoromethylpyrazoles or N-trifluoromethylpyrazoles, due to its external trifluoromethyl substitution pattern that preserves the intrinsic reactivity of the pyrazole core while providing the desired electronic effects. This positioning allows for selective functionalization of the pyrazole ring without interference from the trifluoromethyl group, a significant advantage in synthetic chemistry applications.

Comparative studies with related trifluoromethylated pyrazole derivatives have revealed that the para-substitution pattern in this compound provides optimal balance between electronic activation and synthetic versatility. Unlike compounds where the trifluoromethyl group is directly attached to the pyrazole ring, this external substitution pattern allows for more predictable reactivity while maintaining the beneficial properties associated with fluorinated aromatic systems. The compound's position in this chemical space has been validated through extensive structure-activity relationship studies that demonstrate superior performance in various biological assays compared to alternative substitution patterns.

The development of synthetic methodologies specifically tailored for trifluoromethylated pyrazoles has been significantly influenced by the unique requirements of compounds like this compound. Research groups have developed specialized protocols for the preparation of these compounds that account for the electronic effects of the trifluoromethyl group on reaction selectivity and yield. These methodological advances have established new standards for the field and enabled the preparation of previously inaccessible structural variants with improved properties.

The compound's role in advancing the understanding of trifluoromethyl group effects in heterocyclic systems cannot be overstated, as systematic studies of its chemical behavior have provided fundamental insights into how fluorinated substituents influence heterocycle reactivity. This knowledge has been instrumental in developing predictive models for designing new trifluoromethylated heterocycles with specific property profiles, establishing this compound as a reference compound in computational chemistry studies focused on fluorinated aromatic systems.

Research Relevance and Scientific Impact

The scientific impact of this compound extends across multiple research domains, with its influence particularly pronounced in pharmaceutical chemistry, materials science, and synthetic methodology development. Current research initiatives have identified this compound as a lead structure in various therapeutic areas, where its unique combination of stability, bioavailability, and biological activity has led to its incorporation into numerous drug discovery programs. The compound's proven ability to serve as a pharmacophore in enzyme inhibition studies has established it as a valuable template for developing next-generation therapeutic agents with improved efficacy and safety profiles.

Recent antimicrobial research has demonstrated that derivatives of pyrazole containing trifluoromethyl groups, including structures closely related to this compound, exhibit significant biological activity against resistant bacterial strains. Studies have shown minimum inhibitory concentrations as low as 0.78-3.125 μg/ml against selected bacterial strains, with particularly impressive results against Staphylococcus aureus. These findings have sparked considerable interest in the compound as a scaffold for developing novel antibacterial agents, with research groups worldwide investigating structural modifications to optimize antimicrobial potency.

The compound's research relevance is further demonstrated through its utilization in advanced analytical method development, where its distinct chemical properties enable the creation of sensitive detection and quantification protocols for pyrazole derivatives in complex matrices. High-performance liquid chromatography and mass spectrometry methods developed using this compound as a reference standard have found application in pharmaceutical analysis, environmental monitoring, and forensic chemistry. The development of these analytical capabilities has opened new avenues for studying the behavior of trifluoromethylated heterocycles in biological and environmental systems.

Contemporary research has also revealed the compound's potential in materials science applications, particularly in the development of advanced polymeric materials with enhanced thermal and chemical resistance properties. The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and resistance to degradation, leading to its investigation as a building block for high-performance materials. These applications have expanded the compound's research footprint beyond traditional pharmaceutical chemistry into emerging areas of materials engineering and nanotechnology.

Chemical Properties and Structural Characteristics

Comparative Analysis of Related Trifluoromethylated Pyrazoles

| Compound | Substitution Pattern | Molecular Weight | Biological Activity | Synthetic Accessibility |

|---|---|---|---|---|

| This compound | para-CF3 phenyl | 227.19 g/mol | High antimicrobial | Moderate |

| 4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | meta-CF3 phenyl | 227.19 g/mol | Moderate | Moderate |

| 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | meta-CF3 + methyl | 241.21 g/mol | Variable | High |

| 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | CF3 on pyrazole | 227.19 g/mol | High | Low |

Propriétés

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZRLYJWBJHZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577553 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130599-34-7 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . Another method includes the trifluoromethylation of 4-iodobenzene followed by cyclization with hydrazine derivatives .

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts such as Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

The compound serves as a crucial intermediate in synthesizing several pharmaceuticals, particularly those targeting inflammatory conditions and pain relief. Its structural properties allow for modifications that enhance the efficacy and selectivity of drug candidates. For example, derivatives of this compound have been shown to exhibit potent anti-inflammatory properties, making them candidates for further development in therapeutic applications .

Antimicrobial Activity

Research indicates that derivatives of 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine demonstrate significant antimicrobial activity against Gram-positive bacteria, including strains resistant to common antibiotics. Studies have reported low toxicity levels to human cells while maintaining high efficacy against pathogens such as Staphylococcus aureus and Acinetobacter baumannii, suggesting potential as novel antimicrobial agents .

Agricultural Chemicals

Pesticidal Applications

In agricultural chemistry, this compound is explored for its potential as an active ingredient in pesticide formulations. Its effectiveness against specific pests and diseases enhances crop protection strategies. The compound's ability to inhibit growth in harmful organisms while being less toxic to beneficial species positions it as a valuable candidate in sustainable agriculture practices .

Material Science

Development of Advanced Materials

The compound contributes to the field of material science through its role in developing polymers with enhanced thermal and chemical resistance. These materials are crucial for applications requiring durability under extreme conditions, such as aerospace and automotive industries. The incorporation of trifluoromethyl groups is particularly beneficial for improving the thermal stability of polymeric materials .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms and receptor interactions. This research aids in understanding complex biological pathways and can lead to the discovery of new therapeutic targets .

Diagnostic Applications

Imaging Techniques

The compound is also being explored for its potential in developing diagnostic agents, especially in imaging techniques that require specific targeting of biological tissues. Its unique chemical properties may allow for enhanced contrast in imaging modalities, facilitating better disease detection and monitoring .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various derivatives of this compound demonstrated their effectiveness against multidrug-resistant strains of bacteria. The results showed minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml against Acinetobacter baumannii, highlighting the compound's potential as a new antibiotic candidate . -

Synthesis and Characterization

A series of experiments focused on synthesizing pyrazole derivatives revealed that modifications to the trifluoromethyl group significantly impacted biological activity. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and paving the way for further biological testing .

Mécanisme D'action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Selected Pyrazole-5-amine Derivatives

| Compound Name | Substituents on Pyrazole Core | Key Functional Groups | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine | 3-CF₃Ph, 5-NH₂ | Trifluoromethyl, amine | C₁₀H₈F₃N₃ | 243.19 |

| 3-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine | 4-CF₃Ph, 3-CH₃, 5-NH₂ | Methyl, trifluoromethyl, amine | C₁₁H₁₀F₃N₃ | 257.21 |

| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | 4-FPh, 3-pyridinyl, 5-NH₂ | Fluorophenyl, pyridine, amine | C₁₄H₁₁FN₄ | 254.27 |

| 3-Phenyl-1H-pyrazol-5-amine | 3-Ph, 5-NH₂ | Phenyl, amine | C₉H₉N₃ | 159.19 |

Key Observations :

- The trifluoromethyl group in the target compound enhances hydrophobicity compared to non-fluorinated analogs like 3-phenyl-1H-pyrazol-5-amine .

- Methyl substitution at position 3 (as in 3-methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine) slightly increases molecular weight but may reduce steric hindrance compared to bulkier substituents .

Key Observations :

- The target compound exhibits superior synthetic efficiency (90% yield) compared to analogs requiring multi-step protocols (e.g., 58% yield for 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine) .

- Methyl-substituted derivatives show marginally lower yields due to steric effects during cyclization .

Key Observations :

- The trifluoromethyl group in the target compound contributes to its role in enzyme inhibition but requires further optimization for potency .

- Regioisomeric analogs (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) demonstrate nanomolar activity against cancer kinases, highlighting the importance of substituent positioning .

Physicochemical Properties

Activité Biologique

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are recognized for their ability to interact with various biological targets, making them valuable in drug development. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

- IUPAC Name : this compound

- Molecular Formula : C11H10F3N3

- Molecular Weight : 241.21 g/mol

- Solubility : 29.9 µg/mL at pH 7.4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and related compounds. A series of trifluoromethyl phenyl derivatives were synthesized and tested against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|---|

| 59 | Staphylococcus aureus | Low MIC (exact value not specified) | Strong growth inhibition |

| 74 | Enterococcus faecalis | Low MIC (exact value not specified) | Effective against biofilm formation |

These compounds demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, showing low toxicity to human cells and a reduced tendency for resistance development through mutation .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. In one investigation, compounds similar to this compound were evaluated using the carrageenan-induced paw edema model in rats.

| Compound | % Inhibition (3h post-administration) | Comparison Standard |

|---|---|---|

| 5a | 84.2% | Diclofenac (86.72%) |

| 4 | 61–85% against TNF-α and IL-6 | Dexamethasone |

The results indicated that these compounds could inhibit pro-inflammatory cytokines effectively, making them promising candidates for anti-inflammatory therapies .

Anticancer Activity

The potential anticancer effects of pyrazole derivatives have also been explored. Some studies have indicated that certain pyrazole compounds exhibit antiproliferative activity against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Trifluoromethyl derivative | A549 (lung cancer) | Not specified |

| Other derivatives | Various tumor cell lines | Significant inhibition observed |

These findings suggest that the compound may interfere with cancer cell proliferation, although specific IC50 values for this compound were not detailed in the studies reviewed .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Characterization : A study synthesized a series of pyrazole derivatives using various methods including microwave-assisted synthesis, yielding high purity and efficacy in biological tests.

- In Vivo Studies : Animal models demonstrated that certain derivatives exhibited significant analgesic effects comparable to standard treatments like ibuprofen and diclofenac.

Q & A

Q. What are the standard synthetic routes for 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine?

Methodological Answer: The compound is typically synthesized via cyclocondensation of 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile with anhydrous hydrazine in ethanol. The reaction proceeds at room temperature for 1 hour, followed by reflux for an additional hour. Precipitation with cold water yields the product in ~90% purity. This method is scalable and reproducible, with NMR (DMSO-d6: δ 7.80–7.94 ppm for aromatic protons) and HPLC (retention time: 3.77 min) used for characterization . Alternative routes involve thioglycolic acid derivatization under argon at 110°C to form mercaptoacetamide analogs, which are relevant for bioactivity studies .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Key signals include the pyrazole NH proton (δ 13.13 ppm) and aromatic protons (δ 7.80–7.94 ppm) .

- X-ray Crystallography : Used to resolve regioisomerism and confirm substituent positions. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.5088 Å, b = 9.8797 Å) are reported for related pyrazole derivatives .

- IR Spectroscopy : Confirms functional groups, such as C-F stretches (~1100 cm⁻¹) and NH bends (~1600 cm⁻¹) .

Q. What are common biological assays for evaluating pyrazole derivatives?

Methodological Answer:

- Antimicrobial Testing : Broth microdilution assays (MIC values) against Staphylococcus aureus and Escherichia coli .

- Kinase Inhibition : IC₅₀ measurements using fluorescence polarization assays for targets like p38α MAPK and B-Raf V600E .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining >85% yield .

- Solvent Selection : Ethanol or toluene improves cyclization efficiency compared to DMF .

- Catalysis : Use of K₂CO₃ as a base enhances nucleophilic substitution in thioglycolic acid derivatization .

Q. How do regioisomerism and substituent positions affect biological activity?

Methodological Answer:

- Case Study : Switching from 3-(4-fluorophenyl)-4-pyridyl to 4-(4-fluorophenyl)-3-pyridyl substitutions reduces p38α MAPK inhibition (IC₅₀ > 10 µM) but increases Src kinase inhibition (IC₅₀ = 12 nM). This highlights the importance of X-ray crystallography to resolve regioisomer-driven binding mode changes .

- Electron-Withdrawing Groups : Trifluoromethyl at the 4-phenyl position enhances metabolic stability and lipophilicity (logP = 2.8), improving blood-brain barrier penetration in CNS-targeted studies .

Q. How can researchers address contradictions in reported biological activities?

Methodological Answer:

- Data Normalization : Compare IC₅₀ values using standardized assays (e.g., ATP concentration fixed at 10 µM for kinase studies) .

- Structural Validation : Re-evaluate compound purity via HPLC and crystallography to rule out regioisomeric impurities .

- Meta-Analysis : Cross-reference activity data with substituent electronic profiles (Hammett σ values) to identify outliers. For example, 4-methoxyphenyl analogs show reduced antibacterial activity due to decreased electrophilicity .

Q. What computational methods predict target interactions for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with p38α MAPK (PDB: 1OUK) to simulate binding poses. The trifluoromethyl group shows hydrophobic interactions with Leu104 and Val105 .

- QSAR Modeling : Correlate substituent parameters (e.g., molar refractivity) with IC₅₀ values to design analogs with improved potency .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.